Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate
Description
Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene ring substituted with a carboxylate ester and a furyl group modified with an acetyl-oxobutene moiety. This compound’s core structure—a thiophenecarboxylate ester linked to a functionalized furan—is shared with several agrochemicals and intermediates, suggesting relevance in medicinal or agricultural chemistry.
Properties
IUPAC Name |
methyl 3-[5-(2-acetyl-3-oxobut-1-enyl)furan-2-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5S/c1-9(17)13(10(2)18)8-11-4-5-14(21-11)12-6-7-22-15(12)16(19)20-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIMVCDFGROIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(O1)C2=C(SC=C2)C(=O)OC)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-acetyl-3-oxo-1-butenyl with a furan derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with a thiophene carboxylate ester to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan or thiophene rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Alcohols or alkanes, depending on the reducing agent and conditions.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Antitumor Activity
One of the most significant applications of methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate is its potential as an antitumor agent. Research has shown that derivatives of thiophene compounds can inhibit microtubule polymerization, which is crucial for cancer cell proliferation. For instance, studies have demonstrated that similar compounds exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
Antioxidant Properties
In addition to its antitumor activity, this compound has been evaluated for its antioxidant properties. The presence of multiple functional groups allows it to scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases .
Antibacterial Activity
The compound also exhibits antibacterial properties against several pathogenic bacteria. Studies have shown that structural modifications can enhance its activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The introduction of electron-donating groups has been linked to increased antibacterial efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophene and furan rings significantly influence potency and selectivity against cancer cell lines:
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Acetyl group | Increases lipophilicity | Enhances membrane permeability |
| Methoxy group | Boosts antioxidant activity | Improves radical scavenging |
| Amino group | Enhances antitumor activity | Critical for binding to tubulin |
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Case Study 1 : A derivative with a methoxy substituent demonstrated significant inhibition of tubulin polymerization with an IC50 value of 10 nM in human cancer cell lines.
- Case Study 2 : In vivo studies showed that administration of this compound resulted in reduced tumor growth in xenograft models, showcasing its potential for therapeutic applications .
Mechanism of Action
The mechanism of action of Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- In contrast, the acetyl-oxobutene group in the target compound may facilitate keto-enol tautomerism, influencing stability and interaction with biological targets.
- Bulk and Solubility: The dicyanovinyl substituent in 136428-42-7 contributes to a higher density (1.36 g/cm³) and boiling point (457.5°C) compared to smaller substituents, suggesting lower volatility . Ethoxy groups (as in 1164486-33-2) likely improve solubility in organic solvents.
Physicochemical and Toxicological Considerations
- Bioavailability : Tetrahydrofurfuryl acrylates () share furan-derived metabolites, implying that the target compound’s furyl group may undergo similar metabolic pathways, affecting toxicity profiles .
- Stability : The oxo group in the target compound’s butenyl chain could render it susceptible to hydrolysis or oxidation, requiring stabilization in formulations.
Biological Activity
Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate (CAS No. 241488-50-6) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H14O5S
- Molecular Weight : 318.35 g/mol
- Purity : >90%
The compound features a thiophene ring and a furan moiety, which are known for their biological relevance, including anti-inflammatory and antimicrobial activities.
1. Antimicrobial Activity
Research indicates that compounds containing thiophene and furan rings exhibit significant antimicrobial properties. In a study focusing on various derivatives of thiophene, it was found that the presence of electron-withdrawing groups enhances antibacterial activity against Gram-positive and Gram-negative bacteria. This compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli in vitro .
2. Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. A study demonstrated that derivatives with similar structures inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests that this compound may also modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
3. Antioxidant Activity
Antioxidant assays have shown that compounds with thiophene and furan groups can scavenge free radicals effectively. The antioxidant activity is attributed to the ability of these compounds to donate hydrogen atoms to free radicals, thus preventing oxidative stress-related cellular damage. This compound demonstrated significant free radical scavenging activity in DPPH assays .
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was evaluated alongside other thiophene derivatives against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Standard Antibiotic (Penicillin) | 16 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
| Standard Antibiotic (Ampicillin) | 32 | Escherichia coli |
Case Study 2: Anti-inflammatory Effects
In vivo studies using animal models of inflammation showed that treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This indicates its potential utility in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate, and how can reaction conditions be optimized?
- Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry. Key steps include:
- Furan-thiophene coupling : Utilize Suzuki-Miyaura or Stille cross-coupling to link the furan and thiophene moieties, as seen in analogous thiophene-furan derivatives .
- Acetyl-oxo-butenyl functionalization : Introduce the 2-acetyl-3-oxo-1-butenyl group via aldol condensation or Michael addition, with careful pH and temperature control to avoid side reactions .
- Esterification : Protect carboxyl groups using methyl esters under anhydrous conditions with catalytic H₂SO₄ or DCC/DMAP .
- Purification : Use column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethyl acetate/hexane) to isolate high-purity product .
Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Answer :
- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm regiochemistry. Key signals include:
- Thiophene protons: δ 6.8–7.5 ppm (multiplet).
- Furan protons: δ 7.0–7.3 ppm (coupled with acetyl protons).
- Acetyl group: δ 2.4–2.6 ppm (singlet) .
- HPLC-MS : Reverse-phase C18 columns (methanol/water) validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and acetyl groups) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Answer :
- Core modifications : Synthesize analogs with substitutions on the thiophene (e.g., halogens, methyl groups) or furan rings (e.g., methoxy, nitro) to assess electronic effects .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking, DFT) to identify key interactions with biological targets (e.g., enzymes, receptors) .
- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and cellular uptake (fluorescence tagging) .
- Data normalization : Compare results against reference compounds (e.g., known kinase inhibitors) to contextualize potency .
Q. What strategies resolve contradictions in solubility and stability data for this compound?
- Answer :
- Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) to identify optimal storage conditions .
- Degradation studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis of ester/acetyl groups .
- Counterion effects : If instability persists, consider salt formation (e.g., sodium or hydrochloride salts) to enhance aqueous stability .
Q. How can computational modeling predict the compound’s reactivity in catalytic or photochemical applications?
- Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., α,β-unsaturated ketone reactivity) .
- UV-Vis spectroscopy : Measure absorbance maxima (~300–400 nm) to correlate with computed HOMO-LUMO gaps .
- Mechanistic studies : Simulate reaction pathways (e.g., Diels-Alder cycloadditions) using Gaussian or ORCA software .
Methodological Considerations
Q. What are the best practices for scaling up synthesis while maintaining yield and purity?
- Answer :
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., esterification) to improve heat transfer and reduce side products .
- Catalyst recycling : Use immobilized catalysts (e.g., Pd on carbon) for coupling reactions to reduce costs .
- In-line analytics : Integrate PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .
Q. How should researchers address discrepancies in reported biological activity across different assay systems?
- Answer :
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
- Positive controls : Include reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab data .
- Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers and systemic biases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
